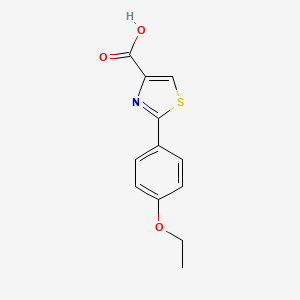

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS: 147046-37-5) is a thiazole-based carboxylic acid derivative with a 4-ethoxyphenyl substituent at the 2-position of the thiazole ring. Its molecular formula is C₁₂H₁₁NO₃S, and it has a molecular weight of 249.29 g/mol . The ethoxy group (–OCH₂CH₃) contributes to its physicochemical properties, including increased lipophilicity compared to methyl or hydroxyl substituents.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXMCSEALDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the thiazole ring

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring or the ethoxy group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: 4-Ethoxybenzaldehyde, 4-ethoxybenzoic acid.

Reduction: Reduced thiazole derivatives, ethoxyphenyl derivatives.

Substitution: Halogenated thiazole derivatives, amino-substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid lies in pharmaceutical development . The compound serves as a crucial intermediate in synthesizing various therapeutic agents, particularly those targeting inflammatory diseases and pain management.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, a study evaluated the efficacy of thiazole derivatives in inhibiting the production of pro-inflammatory cytokines in vitro. The results indicated that certain modifications to the thiazole ring enhanced anti-inflammatory activity, making these compounds potential candidates for further drug development .

Agricultural Chemistry

In agricultural chemistry , this compound is utilized in the formulation of agrochemicals. Its derivatives have been explored for their potential as effective pesticides and herbicides.

Case Study: Pesticidal Efficacy

A study investigated the pesticidal properties of thiazole derivatives against common agricultural pests. The research found that specific thiazole compounds exhibited high toxicity against target insect species while being relatively safe for beneficial insects, indicating their potential for use in sustainable agriculture .

Material Science

The compound is also being studied in material science for its potential to create novel materials such as polymers and coatings. The unique properties of thiazole compounds contribute to enhanced durability and resistance to environmental degradation.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Moderate |

| Mechanical Strength | Enhanced |

This table summarizes key properties that make thiazole derivatives suitable for material applications .

Biological Research

In the realm of biological research , this compound has been employed to study various biological activities, including its effects on cellular processes.

Case Study: Anticancer Research

Recent studies have highlighted the anticancer potential of thiazole derivatives. In vitro tests demonstrated that certain compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). This suggests that this compound could play a role in developing new cancer therapies .

Analytical Chemistry

In analytical chemistry , this compound is utilized as a standard reference material for quantifying related compounds in various samples. Its stability and well-defined structure make it an ideal candidate for quality control processes.

Application Example: Quality Control

The compound has been used in chromatographic methods to ensure the accurate quantification of active ingredients in pharmaceutical formulations. This application is crucial for maintaining product quality and compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows for strong binding interactions with various biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs of 2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid, highlighting substituent variations and their implications:

Anti-AgrA Activity in Staphylococcus aureus

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibits anti-quorum sensing (QS) activity by binding to the AgrA receptor, a key regulator of virulence in S. aureus. Docking studies using AutoDock Vina revealed a binding energy of -4.1 kcal/mol, comparable to other AgrA inhibitors like 4-phenoxyphenol (-3.5 kcal/mol) and 9H-xanthene-9-carboxylic acid (-4.1 kcal/mol) .

- The ethoxy substituent in this compound may enhance binding due to its larger size and electron-donating nature compared to methyl groups.

Substituent Effects on Bioactivity

- Electron-withdrawing groups (e.g., –Cl in 2-(5-chlorothiophen-2-yl)- analog) may improve target interaction through dipole interactions.

Physicochemical Properties and Drug-Likeness

| Property | 2-(4-Ethoxyphenyl) Analogue | 2-(4-Methylphenyl) Analogue | 2-(5-Chlorothiophen-2-yl) Analogue |

|---|---|---|---|

| Molecular Weight | 249.29 | 219.26 | 245.71 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.0 | ~2.8 (increased by Cl) |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |

| Hydrogen Bond Acceptors | 4 (O, S, COOH) | 3 (O, S, COOH) | 4 (O, S, COOH, Cl) |

- Chlorothiophene analogs may exhibit higher metabolic stability due to halogenation .

Biological Activity

2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring and an ethoxyphenyl group, contributing to its potential as a pharmacological agent. This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C12H12N2O3S

- Molecular Weight : 264.30 g/mol

- CAS Number : 1176721-69-9

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The thiazole ring enhances binding interactions with enzymes and receptors, potentially leading to the inhibition or activation of specific biochemical pathways. This interaction is critical for its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its ability to inhibit bacterial growth and demonstrate antifungal activity. The compound's efficacy against various pathogens positions it as a promising candidate for drug development.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | X µg/mL | Antibacterial |

| Escherichia coli | Y µg/mL | Antibacterial |

| Candida albicans | Z µg/mL | Antifungal |

(Note: Specific MIC values need to be filled based on experimental data)

Case Study 1: Antimicrobial Properties

In a study focused on the antimicrobial properties of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial viability at varying concentrations, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mode of action is consistent with other thiazole derivatives known for their antimicrobial effects .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antimicrobial Therapy : Potential use in treating infections caused by resistant bacterial strains.

- Fungal Infections : Application in antifungal treatments due to its efficacy against Candida species.

- Drug Development : As a pharmacophore in the design of new drugs targeting specific diseases.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Mechanistic Insights :

-

Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol .

-

Amidation requires coupling agents (e.g., EDCI) to activate the carboxylate intermediate.

Thiazole Ring Modifications

The thiazole ring participates in electrophilic substitution and oxidation reactions.

Electrophilic Halogenation

| Halogenation Site | Reagents/Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| C5 position | NBS (N-bromosuccinimide), CCl₄, 80°C | 5-Bromo-2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid | >90% | |

| C2 position | Cl₂, FeCl₃ (catalytic) | 2-Chloro derivative | 60–70 |

Oxidation

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | Thiazole sulfoxide | Epimerization risk | |

| H₂O₂ (30%) | Acetic acid, 50°C | Thiazole sulfone | 72% yield |

Functionalization of the Ethoxyphenyl Group

The electron-donating ethoxy group directs electrophilic aromatic substitution (EAS).

|

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting α-bromo ketones (e.g., 4-ethoxyacetophenone derivatives) with thiourea or thioamides under basic conditions. For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized using ethyl 2-bromoacetate and thiourea in ethanol at 60–80°C . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from by-products like dimeric species.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95% recommended for biological assays).

- Structural Confirmation :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~264.3 g/mol based on analogs ).

- NMR : ¹H NMR (DMSO-d₆) should show signals for the ethoxy group (δ 1.35 ppm, triplet; δ 4.10 ppm, quartet) and thiazole protons (δ 8.10–8.50 ppm) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for thiazole-carboxylic acid derivatives?

- Refinement Strategies :

- Use the SHELX suite (e.g., SHELXL) to handle twinning or disorder. For example, apply the

TWINandBASFcommands to model twinned crystals, andPART/SUMPfor disordered regions . - Validate refinement with R-factors: A final R₁ < 0.05 and wR₂ < 0.15 indicate high reliability. Comparative analysis of bond lengths (e.g., C–S bond: ~1.74 Å) and angles against databases (e.g., Cambridge Structural Database) is essential .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for thiazole-carboxylic acids in drug discovery?

- SAR Workflow :

Derivatization : Synthesize analogs with modifications to the ethoxyphenyl group (e.g., halogenation, alkyl chain variations) .

Biological Assays : Test analogs against target receptors (e.g., EP2/EP3 prostaglandin receptors) using cAMP assays (EC₅₀ values <10 nM indicate high potency ).

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Compare with crystallographic data (e.g., PDB entries for thiazole-containing ligands ).

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Process Chemistry Considerations :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Scale-Up Challenges : Monitor exothermic reactions (e.g., bromoketone-thiourea cyclization) using inline FTIR to prevent runaway conditions.

Data Contradiction Analysis

Q. How should conflicting biological activity data for thiazole derivatives be addressed?

- Troubleshooting Steps :

Purity Reassessment : Confirm compound integrity via HPLC and LC-MS to rule out degradation.

Assay Variability : Compare results across multiple assays (e.g., cell-based vs. enzymatic). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability .

Structural Confirmation : Re-analyze crystal structures to verify substituent orientation (e.g., ethoxy group para vs. meta positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.